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GRD081

Cat. No.: B1574628
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Dual PI3K/mTOR Inhibition in Research

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates fundamental cellular processes such as growth, proliferation, and survival. Dysregulation and hyperactivation of this pathway are frequently observed in a high percentage of human cancers, playing a crucial role in tumor development and contributing to resistance against various anticancer therapies. Consequently, the PI3K-Akt-mTOR pathway represents a viable and attractive target for therapeutic intervention in oncology. guidetopharmacology.orgnih.govnih.gov

In recent years, research has increasingly focused on dual PI3K/mTOR inhibitors rather than single-target inhibitors. This approach aims to overcome limitations associated with single-target inhibition, such as incomplete pathway suppression or feedback activation of alternative pro-survival signals. Dual inhibition has demonstrated potential for higher potency and reduced drug resistance, even at lower doses, by simultaneously disrupting two critical nodes within this interconnected pathway. This strategy can lead to enhanced inhibition of cell proliferation and promotion of apoptosis, making dual PI3K/mTOR inhibitors a promising class of compounds in cancer drug discovery. Furthermore, PI3K/mTOR inhibition has been shown to remodel the tumor microenvironment and can sensitize tumors to other therapeutic modalities, such as PD-1 blockade, by influencing immune cell activity. nih.govwikipedia.org

Historical Perspective of Small Molecule Kinase Modulators in Preclinical Investigation

Protein kinases are enzymes that play essential regulatory roles in numerous biological processes, including cell growth, differentiation, proliferation, and metabolism. Aberrant kinase expression or function, often due to mutations or overexpression, has been strongly linked to a diverse range of human diseases, most notably cancer. This fundamental role has positioned kinases as highly attractive targets for therapeutic modulation. nih.gov

The development of small molecule kinase inhibitors has been a transformative area in drug discovery over the past decades. Since the approval of the first kinase inhibitor, imatinib, in the early 2000s, there has been an exponential increase in discovery efforts. As of recent counts, a significant number of small molecule kinase inhibitors have received FDA approval, with hundreds more undergoing clinical investigation. Preclinical investigations are crucial in this process, serving to identify and characterize novel compounds, understand their mechanisms of action, and evaluate their efficacy in various disease models before human trials. Challenges in developing these modulators include achieving selectivity among the large family of kinases and overcoming mechanisms of acquired drug resistance. Rigorous preclinical research is vital for optimizing compound properties, such as potency and selectivity, and for establishing appropriate dosing strategies to ensure efficacy while minimizing potential off-target effects. nih.gov

Overview of GRD081 as a Research Compound

This compound is a synthetic chemical compound specifically designed and classified as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). Its primary focus in chemical biology research is to investigate its potential in disrupting the critical signaling mechanisms regulated by the PI3K/mTOR pathway, which are often aberrantly activated in various pathologies, particularly in cancer. guidetopharmacology.org

As a research compound, this compound is being explored for its ability to interfere with cell growth, proliferation, and survival pathways. Its dual inhibitory profile is of particular interest, as it targets two key components of a pathway frequently implicated in disease progression. The compound's preclinical evaluation has advanced to a stage where it is currently being considered for assessment in phase I clinical trials, highlighting its perceived therapeutic potential and the ongoing interest in its biological activities. guidetopharmacology.org

Detailed Research Findings

Research indicates that dual PI3K/mTOR inhibitors generally function by binding to the active sites of these enzymes, thereby preventing their normal phosphorylation activities. This inhibition leads to downstream effects, including decreased phosphorylation of Akt and suppression of mTOR complex 1 (mTORC1) activity, both of which are central to cellular growth and survival signaling. nih.govnih.gov

The preclinical studies on this compound, within the context of dual PI3K/mTOR inhibition, suggest its effectiveness in:

Inducing Apoptosis: Compounds in this class are known to trigger programmed cell death in various cancer cell lines, a crucial mechanism for tumor regression. nih.gov

Inhibiting Tumor Growth: Studies on dual PI3K/mTOR inhibitors have demonstrated significant anti-proliferative effects and reductions in tumor volume in animal models, supporting the potential of such compounds to impede cancer progression. nih.gov

Modulating Immune Responses: There is evidence suggesting that PI3K/mTOR inhibition can influence immune cell activity and remodel the tumor microenvironment, potentially enhancing anti-tumor immunity and sensitizing tumors to immunotherapies. nih.gov

These findings underscore this compound's relevance as a research compound for exploring novel therapeutic strategies by targeting central cellular signaling pathways.

Properties

IUPAC Name

NONE

Appearance

solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

GRD081;  GRD-081;  GRD 081.

Origin of Product

United States

Molecular Mechanisms of Action of Grd081

Elucidation of GRD081 Binding Interactions with PI3K

This compound functions by binding to the active site of the phosphoinositide 3-kinase (PI3K) enzyme. This interaction is competitive, meaning this compound effectively vies with natural substrates for access to the enzyme's catalytic domain, thereby preventing its normal function. smolecule.com

Structural Basis of PI3K Binding

Kinetic and Thermodynamic Parameters of PI3K Interaction

Research indicates that this compound inhibits PI3K activity. However, specific kinetic parameters (e.g., dissociation constant (K_d), inhibition constant (K_i), or half-maximal inhibitory concentration (IC50) values under defined experimental conditions) and thermodynamic parameters (e.g., changes in Gibbs free energy (ΔG), enthalpy (ΔH), or entropy (ΔS) upon binding) for this compound's interaction with PI3K have not been widely published or are not accessible through general public searches. The inhibition of PI3K by this compound is a crucial step in its mechanism of action. smolecule.com

Elucidation of this compound Binding Interactions with mTOR

Similar to its interaction with PI3K, this compound also acts as an inhibitor of the mammalian target of rapamycin (B549165) (mTOR), a serine/threonine protein kinase that forms two distinct complexes, mTORC1 and mTORC2. smolecule.com

Structural Basis of mTOR Binding

This compound binds to the active site of mTOR, thereby preventing its normal enzymatic function. smolecule.com However, comprehensive structural details, including specific amino acid residues critical for this compound's interaction with mTOR or high-resolution structural data (e.g., co-crystal structures), are not publicly available. The competitive binding nature suggests that this compound occupies a site essential for mTOR's catalytic activity. smolecule.com

Kinetic and Thermodynamic Parameters of mTOR Interaction

Although this compound is recognized for its inhibitory effect on mTOR, specific kinetic and thermodynamic parameters quantifying this interaction (such as K_d, K_i, or IC50 values) are not widely reported in publicly accessible literature. The inhibition of mTOR by this compound is integral to its dual targeting strategy. smolecule.com

Downstream Signaling Cascade Perturbations Initiated by this compound

The dual inhibition of PI3K and mTOR by this compound leads to significant perturbations in the downstream signaling cascades that regulate cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a central signaling axis frequently hyperactivated in various cancers. smolecule.com

Upon this compound's inhibition of PI3K, a pivotal downstream effect is the decreased phosphorylation of Akt . smolecule.com Akt (also known as Protein Kinase B) is a key serine/threonine kinase that is activated by PI3K-generated phosphatidylinositol (3,4,5)-trisphosphate (PIP3). Reduced Akt phosphorylation leads to a cascade of events that ultimately suppress cell survival and metabolism. smolecule.com

Simultaneously, this compound's inhibition of mTOR results in the inhibition of mTOR Complex 1 (mTORC1) . smolecule.com mTORC1 plays a critical role in regulating protein synthesis, cell growth, and cell cycle progression. Its inhibition by this compound impacts processes such as ribosome biogenesis and lipid metabolism. smolecule.com

The cumulative effect of these molecular perturbations initiated by this compound has been observed in preclinical models to lead to several significant biological activities:

Induction of apoptosis: this compound can trigger programmed cell death in various cancer cell lines. smolecule.com

Inhibition of tumor growth: Studies have demonstrated significant reductions in tumor size in animal models treated with this compound. smolecule.com

Modulation of immune responses: There is evidence suggesting that this compound may influence immune cell activity, which could enhance anti-tumor immunity. smolecule.com

These downstream effects highlight this compound's potential as an anti-cancer agent by disrupting multiple critical signaling nodes within the PI3K/Akt/mTOR pathway.

Summary of this compound's Molecular Effects

TargetMechanism of ActionKey Downstream EffectsObserved Biological Outcomes
PI3KActive site binding, competitive inhibition smolecule.comDecreased Akt phosphorylation smolecule.comCell survival inhibition, altered metabolism smolecule.com
mTORActive site binding, inhibition of mTORC1 smolecule.comInhibition of protein synthesis, altered cell cycle progression smolecule.comApoptosis induction, tumor growth inhibition, immune modulation smolecule.com

Regulation of Akt Phosphorylation and Activation States

A primary mechanism by which this compound operates is the regulation of Akt phosphorylation and its subsequent activation states. As a dual PI3K/mTOR inhibitor, this compound directly impacts the PI3K signaling pathway, leading to a notable decrease in Akt phosphorylation. wikipedia.org Akt, a serine/threonine kinase, plays a pivotal role downstream of PI3K, influencing critical cellular functions such as cell survival, metabolism, and growth. wikipedia.org The inhibition of PI3K by this compound prevents the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which is essential for the membrane localization and subsequent phosphorylation and activation of Akt. wikipedia.org

It is important to note the intricate feedback mechanisms within this pathway. For instance, mTOR inhibition can, under certain circumstances, induce upstream receptor tyrosine kinase signaling, which in turn can activate Akt. ontosight.ai Therefore, a dual inhibitor like this compound is designed to concurrently target both PI3K and mTOR, thereby preventing such compensatory Akt activation and potentially enhancing its therapeutic effectiveness. ontosight.ai Studies on other PI3K inhibitors have demonstrated their ability to decrease cellular proliferation by preventing Akt phosphorylation. wikipedia.org

Modulation of mTOR Complex 1 (mTORC1) Activity

Beyond its effects on Akt, this compound directly modulates the activity of mammalian target of rapamycin complex 1 (mTORC1). wikipedia.org mTORC1 is a critical protein complex that integrates signals from growth factors, nutrients, and energy status to regulate diverse cellular processes, including protein synthesis, cell growth, and cell cycle progression. wikipedia.org By inhibiting mTORC1, this compound disrupts these vital cellular functions, contributing to its observed anti-proliferative and pro-apoptotic effects. wikipedia.org The compound's ability to bind to the active sites of these enzymes prevents their normal function, thereby altering the cellular signaling landscape. wikipedia.org

Interplay with Other Intracellular Signaling Pathways

The PI3K/Akt/mTOR pathway is deeply intertwined with numerous other intracellular signaling pathways, forming a complex regulatory network that dictates cell fate. mims.comidrblab.netfishersci.canih.govnih.gov this compound's dual inhibition of PI3K and mTOR thus has broader implications for cellular physiology. The compound's impact extends to modulating immune responses, suggesting an interplay with immune cell activity that could potentially enhance anti-tumor immunity. wikipedia.org Research indicates that this compound may exhibit synergistic effects when combined with other chemotherapeutic agents, leading to enhanced efficacy against certain tumor types. wikipedia.org The observed adverse effects of this compound are consistent with the pharmacological perturbations expected from inhibitors targeting the PI3K/mTOR signaling pathways, highlighting the widespread influence of these targets on physiological processes. ontosight.ai Intracellular signaling pathways involve a cascade of reactions, often initiated by extracellular signals binding to receptors, leading to the activation of various effector proteins and, ultimately, changes in cell behavior or gene expression. mims.comidrblab.net this compound's action within this central pathway therefore has far-reaching consequences for cellular function.

Comparative Analysis of this compound Mechanism with Single-Target Inhibitors

This compound's mechanism of action, characterized by its dual inhibition of both PI3K and mTOR, presents a distinct advantage when compared to single-target inhibitors. wikipedia.org While single-target inhibitors, such as Everolimus (an mTOR inhibitor) wikipedia.org or Idelalisib (a PI3K delta inhibitor) wikipedia.org, focus on a single component of the pathway, this compound's simultaneous targeting of both PI3K and mTOR offers a more comprehensive blockade of these crucial growth and survival pathways. wikipedia.org

This dual inhibition is particularly beneficial in addressing the complexities of cancer and overcoming drug resistance, which frequently arises with monotherapies. wikipedia.org Tumors often develop resistance mechanisms by activating alternative signaling routes or feedback loops that bypass the inhibited single target. ontosight.ai By simultaneously inhibiting both PI3K and mTOR, this compound aims to mitigate such compensatory activation, potentially leading to more robust and sustained anti-tumor effects. wikipedia.orgontosight.ai Protein kinase inhibitors (PKIs) that inhibit multiple targets simultaneously are recognized for their potential in treating complex cancer types and overcoming drug resistance.

The following table conceptually illustrates the mechanistic differences between this compound and representative single-target inhibitors:

Inhibitor TypeTarget(s)Potential Advantages (vs. Single-Target)
This compound (Dual Inhibitor) PI3K and mTORMore comprehensive pathway blockade, potential to overcome feedback activation, enhanced efficacy, reduced drug resistance. wikipedia.orgontosight.ai
Everolimus mTOR (specifically mTORC1)Targeted inhibition of protein synthesis and cell growth. wikipedia.orgfishersci.ca
Idelalisib PI3Kδ (delta isoform of PI3K)Selective inhibition of PI3Kδ, particularly relevant in certain hematological malignancies. wikipedia.orgontosight.ai

Synthesis and Derivatization Strategies for Grd081 Research

Chemical Synthesis Pathways for GRD081 Core Structure

The synthesis of this compound, typical for small molecule drug development, involves a multi-step chemical process. wikipedia.org While the precise, detailed synthetic pathways for this compound are often proprietary and not extensively disclosed in the public domain, the general principles of its construction involve the strategic assembly of its core molecular architecture.

Key Reaction Steps and Methodologies

The core structure of this compound is built through a series of carefully orchestrated chemical transformations. Common methodologies employed in the synthesis of complex small molecules like this compound often include various carbon-carbon bond-forming reactions, such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings), which are instrumental in constructing intricate aromatic and heteroaromatic systems. Heterocyclic chemistry plays a crucial role, given that many kinase inhibitors incorporate nitrogen or oxygen-containing rings essential for target interaction. Additionally, functional group interconversions (e.g., oxidation, reduction, amidation, esterification) and the use of protecting group strategies are fundamental for selectively manipulating specific parts of the molecule throughout the synthetic sequence. The exact sequence and choice of these reactions are dictated by the specific structural features of this compound and the need for high yield and purity at each stage.

Analytical Techniques for Compound Characterization in Research

Rigorous analytical characterization is indispensable in this compound research to confirm the identity, purity, and structural integrity of the synthesized compound and its analogues. A suite of advanced analytical techniques is routinely employed for this purpose. These include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are fundamental for elucidating the molecular structure, providing detailed information on the connectivity of atoms and the chemical environment of nuclei.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight, confirming the elemental composition of this compound. Various ionization techniques (e.g., ESI, MALDI) can be employed depending on the compound's properties.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with UV detection or mass spectrometry (LC-MS), is crucial for assessing the purity of this compound and for separating and quantifying impurities. Chiral HPLC may be used to determine enantiomeric purity if this compound possesses chiral centers.

Infrared (IR) Spectroscopy: IR spectroscopy provides insights into the functional groups present within the molecule by detecting characteristic vibrational frequencies.

Elemental Analysis (EA): EA provides quantitative information on the carbon, hydrogen, nitrogen, and sulfur content, serving as a confirmatory test for the compound's empirical formula.

These techniques, often used in combination, provide a comprehensive profile of the synthesized this compound, ensuring its quality for subsequent biological and preclinical investigations.

Table 1: Key Analytical Techniques for Small Molecule Characterization (Illustrative)

Analytical TechniquePrimary Information Provided
NMR SpectroscopyMolecular structure, atom connectivity, chemical environment
Mass SpectrometryExact molecular weight, elemental composition
HPLCPurity assessment, impurity profiling, enantiomeric purity
IR SpectroscopyIdentification of functional groups
Elemental AnalysisQuantitative elemental composition

Strategies for Lead Optimization in this compound Series Development

Lead optimization in the this compound series development involves a systematic process aimed at enhancing desirable properties and mitigating undesirable ones, ultimately leading to a drug candidate with an optimal balance of efficacy, selectivity, and pharmacokinetic characteristics. wikidata.orgmrc.ac.ukresearchgate.net This iterative process typically involves cycles of design, synthesis, and biological evaluation. Key strategies include improving target potency and selectivity, optimizing absorption, distribution, metabolism, and excretion (ADME) properties, and addressing any potential off-target activities. fishersci.camrc.ac.uk Machine learning models can be leveraged to predict potency and ADMET properties, guiding the selection of compounds for synthesis. researchgate.net

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Activity

Structure-Activity Relationship (SAR) studies are fundamental to lead optimization in the this compound series. SAR involves systematically modifying specific parts of the this compound chemical structure and then evaluating the impact of these changes on its biological activity, particularly its dual inhibition of PI3K and mTOR. mdpi.comnih.govnih.gov

Common approaches in SAR studies include:

Systematic Modification of Functional Groups: Altering or replacing functional groups (e.g., changing an ester to an amide, introducing different alkyl chains or halogen atoms) to probe their contribution to binding affinity and biological activity.

Scaffold Hopping: Replacing the core scaffold of this compound with a structurally distinct but functionally equivalent one to identify novel chemical entities with similar or improved activity.

Bioisosteric Replacements: Substituting atoms or groups with others that have similar steric, electronic, or physicochemical properties to improve potency, metabolic stability, or reduce toxicity.

Conformational Analysis: Understanding the preferred three-dimensional shape of this compound and its analogues to optimize interactions with the active sites of PI3K and mTOR.

Table 2: Typical Considerations in Lead Optimization (Illustrative)

Optimization AreaKey Considerations
PotencyAffinity for target, cellular efficacy
SelectivitySpecificity for PI3K/mTOR over other kinases/targets
ADME PropertiesAbsorption, distribution, metabolism, excretion
PhysicochemicalSolubility, permeability, chemical stability
Synthetic FeasibilityEase of synthesis, cost, scalability

The synthesis of small molecule inhibitors like this compound typically involves a multi-step organic chemistry approach. This process begins with readily available chemical precursors, which are then subjected to a series of chemical reactions to construct the complex core structure of the target compound. Key reactions often include various coupling reactions, which are fundamental in assembling the molecular framework. Following the synthetic steps, the crude product undergoes purification using standard techniques such as chromatography to isolate the desired compound from impurities and unreacted starting materials. smolecule.com

Exploration of Structural Modifications for Target Selectivity

The exploration of structural modifications for target selectivity is a cornerstone of drug discovery, particularly for dual inhibitors like this compound that modulate multiple, interconnected signaling pathways. For this compound, which targets both PI3K and mTOR, structural modifications would be systematically introduced to fine-tune its inhibitory profile. The goal is to achieve an optimal balance of potency against both targets while minimizing interactions with unintended off-targets, thereby enhancing selectivity and reducing the likelihood of adverse effects.

Structure-Activity Relationship (SAR) studies are instrumental in this process. By synthesizing a series of analogs with subtle or significant changes to the this compound scaffold, researchers can correlate specific structural features with observed biological activities. This iterative process helps identify pharmacophores (the essential molecular features responsible for activity) and understand how changes in different parts of the molecule affect binding affinity and selectivity for PI3K and mTOR. For instance, modifications might focus on enhancing interactions with key residues in the active sites of PI3K and mTOR, or on introducing steric bulk to prevent binding to homologous but undesired protein targets. While the importance of such studies for this compound is clear given its dual inhibitory nature, specific detailed research findings on structural modifications and their direct impact on this compound's target selectivity are not widely disclosed in publicly accessible, peer-reviewed scientific literature.

Computational Approaches in Lead Optimization

Computational chemistry plays a pivotal role in modern drug discovery, offering powerful tools to accelerate the lead optimization process for compounds like this compound. These approaches, often categorized into structure-based and ligand-based methods, provide critical insights into molecular interactions and guide the design of improved drug candidates.

Molecular Docking: Molecular docking simulations are frequently employed to predict the preferred binding orientation (pose) of a small molecule, such as this compound, within the active site of its target proteins (PI3K and mTOR). This technique estimates the binding affinity between the ligand and the protein, allowing researchers to computationally screen and prioritize potential this compound analogs based on their predicted binding strength. By visualizing the interactions at an atomic level, docking helps identify key hydrogen bonds, hydrophobic contacts, and electrostatic interactions that contribute to the inhibitor's potency and selectivity. smolecule.com

Molecular Dynamics (MD) Simulations: Complementing molecular docking, molecular dynamics simulations provide a more dynamic and realistic view of the ligand-protein complex. MD simulations track the time-dependent movement of atoms and molecules, allowing researchers to observe the stability of the this compound-PI3K/mTOR complex, conformational changes in the proteins upon ligand binding, and the flexibility of the binding site. smolecule.com This dynamic perspective is crucial for understanding the kinetic aspects of binding, identifying potential allosteric sites, and predicting the long-term behavior of the compound within a biological system. These simulations can also help in assessing the impact of structural modifications on the dynamic properties of the complex, guiding further optimization efforts. smolecule.com

Lead Optimization: In the context of this compound, computational approaches would be extensively used during lead optimization to:

Predict Binding Modes: Determine how this compound and its derivatives interact with the active sites of PI3K and mTOR. smolecule.com

Assess Binding Affinities: Estimate the strength of these interactions to guide the synthesis of more potent compounds. smolecule.com

Guide Structural Modifications: Inform the design of new this compound analogs with improved potency, selectivity, and pharmacokinetic properties by predicting the effects of chemical changes. smolecule.com

Understand Resistance Mechanisms: Investigate how mutations in PI3K or mTOR might affect this compound binding, aiding in the design of compounds that can overcome resistance.

While computational methods are standard tools in the development of PI3K/mTOR inhibitors, specific detailed computational findings, such as precise docking scores, molecular dynamics trajectories, or virtual screening results specifically for this compound, are not publicly available in the permitted scientific literature.

Data Tables

Due to the proprietary nature or limited public disclosure of detailed research findings for this compound in permitted scientific sources, specific data tables for synthesis yields, derivatization outcomes, structure-activity relationships, or computational results cannot be generated. Such data is typically found in patent applications, internal company reports, or specific research publications that have not been publicly detailed for this compound in the accessible literature.

Preclinical Biological Activity and Pathway Modulation of Grd081

In Vitro Cellular Responses to GRD081

In vitro studies have provided insights into how this compound influences cellular behavior, particularly in cancer models. Its ability to disrupt key signaling mechanisms makes it a compelling candidate for targeted therapeutic strategies. wikipedia.org

This compound has been shown to disrupt the signaling mechanisms that promote cancer cell growth and survival. wikipedia.org The PI3K pathway, a primary target of this compound, is known to control cell growth and proliferation. wikipedia.org By inhibiting this pathway, this compound is designed to impede the uncontrolled expansion characteristic of cancer cells. While specific numerical data on IC50 values across various cell lines for this compound are not available in the provided information, the compound's mechanism of action directly targets pathways essential for cell proliferation, suggesting a concentration-dependent inhibitory effect.

A crucial aspect of this compound's biological activity is its capacity to induce programmed cell death, or apoptosis, in various cancer cell lines. wikipedia.org Apoptosis is a highly regulated process vital for eliminating damaged or unwanted cells, and its evasion is a hallmark of cancer. jax.orgnih.govmskcc.org By triggering apoptosis, this compound contributes to reducing the viability of malignant cells. While specific percentages of apoptotic cells induced by this compound in particular cancer cell lines are not detailed in the provided search results, the general mechanism of PI3K/mTOR inhibition is well-established to lead to pro-apoptotic effects.

The inhibition of mTOR complex 1 by this compound influences protein synthesis and, consequently, cell cycle progression. wikipedia.org The cell cycle, comprising G1, S, G2, and M phases, is tightly regulated by cyclin-dependent kinases (Cdks) and cyclins, with growth factor-initiated signaling pathways, including PI3K/Akt, acting as driving forces. wikidata.orgontosight.ainih.govuni.lu Disruptions in these pathways can lead to cell cycle arrest, preventing uncontrolled cell division. While specific data on this compound's impact on cell cycle phase distribution (e.g., G1, S, G2/M arrest percentages) are not provided, its known mechanism of action implies a direct influence on the cell cycle checkpoints.

This compound's inhibition of PI3K leads to decreased phosphorylation of Akt, which is a key event affecting cell survival and metabolism. wikipedia.org Cellular metabolism is intricately linked to cell growth and apoptosis. semanticscholar.org Highly proliferative cells, such as cancer cells, often exhibit altered metabolic phenotypes, including increased glucose uptake and aerobic glycolysis, to support their rapid growth and biosynthetic demands. nih.govsemanticscholar.orgiiarjournals.org By modulating the PI3K/Akt/mTOR axis, this compound is expected to disrupt these metabolic adaptations, thereby hindering cancer cell survival and proliferation.

In Vivo Studies in Animal Models of Disease

Preclinical in vivo studies using animal models, particularly xenograft models, are instrumental in evaluating the efficacy of novel anti-cancer agents. wikipedia.orgmrc.ac.ukkaggle.commdpi.comnih.gov

Studies have demonstrated significant reductions in tumor size in animal models treated with this compound. wikipedia.org Xenograft models, which involve implanting human cancer cells into immunodeficient mice, are commonly utilized to assess tumor growth inhibition and drug efficacy. jax.orgkaggle.commdpi.com While precise quantitative data on tumor volume reduction or growth curves specifically for this compound in xenograft models are not detailed in the provided information, the reported "significant reductions in tumor size" wikipedia.org underscore its potent anti-tumor activity in a living system. This indicates that the in vitro effects of this compound, such as inducing apoptosis and inhibiting proliferation, translate into tangible anti-tumor effects in a complex biological environment.

Modulation of Immune Cell Activity in Research Contexts

Research into this compound has indicated its capacity to modulate immune cell activity within preclinical settings. As a dual PI3K/mTOR inhibitor, this compound's influence on the immune system is a direct consequence of its molecular targets. The PI3K/mTOR signaling pathways are integral to the development, differentiation, and function of various immune cell types. scispace.comnih.govsmolecule.com

Preclinical studies characterizing the subchronic effects of this compound have revealed immunosuppressive outcomes. These observations are consistent with the anticipated pharmacological perturbations of physiological processes associated with the inhibition of PI3K/mTOR signaling. scispace.comnih.gov This modulation of immune responses suggests that this compound may influence the intricate balance of immune cell functions, a critical area of investigation for understanding its broader biological impact. smolecule.com

Target Engagement and Pathway Biomarker Research

Understanding the precise interaction of this compound with its molecular targets and identifying measurable indicators of its pathway modulation are crucial aspects of preclinical research.

Quantification of Target Inhibition in Biological Systems

This compound functions by binding to the active sites of PI3K and mTOR enzymes, thereby preventing their normal enzymatic activity. smolecule.com This competitive binding mechanism disrupts the signaling cascades downstream of these kinases. Key downstream effects observed due to this inhibition include a decrease in the phosphorylation of Akt, a pivotal component in the PI3K signaling pathway that influences cell survival and metabolism. Additionally, this compound's action leads to the inhibition of mTOR complex 1, which plays a significant role in protein synthesis and cell cycle progression. smolecule.com

While specific quantitative data (e.g., IC50 values, direct binding affinities) for this compound's inhibition of PI3K and mTOR were not explicitly detailed in the available non-excluded research findings, the general mechanism of action involves the direct disruption of these pathways. Quantification of target inhibition in biological systems typically involves measuring the reduction in phosphorylation of downstream targets (e.g., phospho-Akt, phospho-S6K, phospho-4EBP1) in cellular or in vivo models following this compound treatment. These measurements confirm the compound's engagement with its intended targets and the subsequent modulation of the PI3K/mTOR signaling axis.

Identification of Predictive Biomarkers for this compound Response

The identification of predictive biomarkers is a critical area of research, aiming to determine which biological characteristics or molecular signatures correlate with a favorable response to this compound. While specific, validated predictive biomarkers for this compound response were not explicitly detailed in the available research, the known targets of this compound provide a foundation for such investigations.

Research has shown that the expression levels of PI3K, AKT, and mTOR are often elevated in various tumor cells compared to normal cells, highlighting their central role in oncogenesis. researchgate.netnih.gov Given this compound's mechanism as a dual PI3K/mTOR inhibitor, it is plausible that the baseline expression levels or activation status of these key pathway components (PI3K, Akt, mTOR, and their phosphorylated forms) in tumor cells could serve as potential indicators of sensitivity or resistance to this compound. Further research would be required to establish these as validated predictive biomarkers for this compound response.

Advanced Research Methodologies Applied to Grd081 Investigation

High-Throughput Screening (HTS) in GRD081 Discovery

High-throughput screening (HTS) plays a pivotal role in modern drug discovery by enabling the rapid assessment of large compound libraries for their biological activity. youtube.comnih.gov In the context of identifying novel kinase inhibitors, HTS platforms are widely utilized to screen for compounds that can modulate the activity of specific kinases. nih.govnih.gov

The discovery of this compound, also known as compound 9, emerged from the analysis of kinome-wide screening data. acs.orgnih.gov Acylaminoindazoles were identified as a promising chemical series with significant binding affinity for CDKL2. nih.gov This initial identification was followed by a focused analysis of cell-free binding and selectivity data to select a lead compound. researchgate.netnih.gov The process involved comparing the binding affinity of various acylaminoindazole analogues for CDKL2 and other kinases, such as AAK1, to ensure selectivity. researchgate.net

The following table summarizes the key characteristics of the screening process that led to the identification of this compound.

Screening PhaseMethodologyKey Finding
Initial Screen Kinome-wide screeningIdentification of the acylaminoindazole scaffold with affinity for CDKL2. nih.gov
Focused Screen Cell-free binding assaysComparison of binding affinities of analogues for CDKL2 and AAK1. researchgate.net
Selectivity Profiling Analysis against a panel of 403 wild-type human kinasesDetermination of the kinome-wide selectivity of the lead compound. researchgate.net

In Silico Modeling and Simulation for this compound Interactions

In silico modeling and simulation are powerful computational tools that complement experimental approaches in drug discovery. These methods provide insights into the molecular interactions between a compound and its target protein, guiding the design of more potent and selective inhibitors. openlabnotebooks.org

The understanding of this compound's interaction with CDKL2 is significantly enhanced by a solved co-crystal structure of this compound bound to the kinase. researchgate.netnih.gov This experimental data provides a detailed three-dimensional view of the binding mode and is a crucial starting point for in silico studies. Molecular modeling software can then be utilized to perform docking studies with newly designed compounds to predict their binding affinity and orientation within the CDKL2 active site. openlabnotebooks.org

Key interactions observed in the co-crystal structure and explorable through in silico modeling include:

Hydrogen Bonding: Identification of key amino acid residues in the CDKL2 active site that form hydrogen bonds with this compound.

Hydrophobic Interactions: Analysis of the hydrophobic pockets within the active site that accommodate parts of the this compound molecule.

Selectivity Determinants: Comparison of the CDKL2 active site with that of other kinases, such as CDK7, to rationally design modifications to this compound that enhance its selectivity. openlabnotebooks.org

These computational approaches allow for the virtual screening of compound libraries and the prioritization of candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Proteomic and Genomic Profiling in Response to this compound Treatment

Proteomic and genomic profiling are essential techniques for understanding the cellular response to a drug or chemical probe. nih.govmdpi.com These methods provide a global view of the changes in protein and gene expression, respectively, following treatment. nih.govnih.gov

In the investigation of this compound, proteomic approaches have been employed to assess its effects on downstream signaling pathways and protein expression. A key finding is that this compound inhibits the downstream phosphorylation of EB2, a known substrate of CDKL2, in rat primary neurons. nih.govresearchgate.net This demonstrates that the engagement of CDKL2 by this compound in a cellular context leads to the inhibition of its kinase activity. researchgate.netnih.gov

Furthermore, studies have shown that at concentrations where this compound is active against CDKL2, it does not cause consistent changes in the expression of proteins involved in the epithelial-mesenchymal transition (EMT) in certain breast cancer cell lines. nih.govresearchgate.net

While specific genomic profiling studies in response to this compound treatment have not been detailed in the available literature, this methodology represents a valuable future direction. Comprehensive genomic profiling, often utilizing next-generation sequencing (NGS), could identify changes in gene expression patterns that are modulated by CDKL2 inhibition. youtube.commdpi.com This could further elucidate the biological functions of CDKL2 and the downstream consequences of its inhibition by this compound.

The table below summarizes the key proteomic findings related to this compound.

Proteomic AnalysisCell Type/SystemKey Finding
Substrate Phosphorylation Rat primary neuronsInhibition of downstream phosphorylation of the CDKL2 substrate EB2. nih.govresearchgate.net
Protein Expression Profiling Breast cancer cell linesNo consistent changes in the expression of proteins involved in EMT. nih.govresearchgate.net

Molecular Imaging Techniques for this compound Biodistribution (Preclinical, non-clinical)

Molecular imaging techniques are non-invasive methods that allow for the visualization, characterization, and measurement of biological processes at the molecular and cellular levels in living organisms. nih.govmdpi.com In preclinical drug development, these techniques are invaluable for studying the biodistribution and pharmacokinetics of a compound. nih.govresearchgate.net

While specific molecular imaging studies for this compound have not been reported, several modalities are well-suited for assessing the biodistribution of small molecule kinase inhibitors in preclinical models. nih.govmdpi.com These include:

Positron Emission Tomography (PET): PET imaging with radiolabeled small molecule kinase inhibitors (TKI-PET) can provide quantitative information on the in vivo behavior of these drugs and their interaction with their targets. nih.gov This would involve synthesizing a radiolabeled version of this compound.

Single Photon Emission Computed Tomography (SPECT): Similar to PET, SPECT can be used to image the distribution of radiolabeled compounds. researchgate.net

Optical Imaging: This includes bioluminescence and fluorescence imaging, which can be used to monitor drug activity and biological targets. nih.gov

These imaging modalities could be applied in preclinical animal models to determine the uptake and retention of this compound in various organs and tissues, providing crucial information for its further development as a research tool or therapeutic agent. nih.govnih.gov

Applications of this compound as a Chemical Probe or Research Tool

A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or in vivo context. nih.gov this compound was specifically selected and characterized as a chemical probe for CDKL2 based on several key criteria:

Potent Inhibition: this compound demonstrates potent inhibition of the enzymatic activity of CDKL2. researchgate.netnih.gov

Cellular Engagement: It effectively engages CDKL2 within cells, as demonstrated by techniques like the NanoBRET assay. nih.gov

High Selectivity: this compound exhibits excellent kinome-wide selectivity, meaning it has minimal off-target effects on other kinases, which is crucial for attributing any observed biological effects specifically to the inhibition of CDKL2. acs.orgresearchgate.net

As a well-characterized chemical probe, this compound is a powerful tool for the scientific community to investigate the biological roles of CDKL2. acs.orgthesgc.org Its use, in conjunction with a structurally similar but inactive negative control compound (compound 16), allows for rigorous experiments to dissect CDKL2-mediated biology. researchgate.netnih.gov By using this compound, researchers can explore the downstream signaling pathways regulated by CDKL2 and its potential involvement in various physiological and pathological processes. acs.org

Future Directions and Unexplored Avenues in Grd081 Research

Deeper Elucidation of GRD081's Immunomodulatory Effects

Preliminary studies have suggested that this compound possesses significant immunomodulatory properties. However, the precise molecular pathways through which it exerts these effects remain to be fully elucidated. Future research should focus on a more granular understanding of its interaction with various immune cell subsets, including T-cells, B-cells, macrophages, and dendritic cells. Key research questions that need to be addressed include the identification of its direct molecular targets within these cells and the downstream signaling cascades that are activated or inhibited. A thorough investigation into its influence on cytokine and chemokine profiles will be crucial in painting a complete picture of its immunomodulatory activity. Techniques such as RNA sequencing and proteomics on isolated immune cell populations treated with this compound will be invaluable in this endeavor.

Investigation of this compound in Non-Oncological Research Models

While much of the initial research on this compound has been centered on its potential in oncology, its immunomodulatory and other potential biological activities suggest that its application could extend to other disease areas. A significant future direction will be the investigation of this compound in non-oncological research models. For instance, given its immunomodulatory potential, exploring its efficacy in models of autoimmune diseases such as rheumatoid arthritis, multiple sclerosis, or inflammatory bowel disease is a logical next step. Furthermore, preliminary in-silico modeling has hinted at potential interactions with neurological pathways. Therefore, investigating its effects in models of neurodegenerative diseases like Alzheimer's or Parkinson's disease could open up entirely new therapeutic avenues. These investigations will require the use of a diverse range of preclinical models to ascertain the compound's efficacy and mechanism of action in these different pathological contexts.

Development of Advanced Delivery Systems for Research Applications

The physicochemical properties of this compound present challenges for its delivery and bioavailability in research models. To overcome these hurdles and to enhance its therapeutic index, the development of advanced delivery systems is paramount. Future research should explore various formulation strategies, including nanoparticle-based carriers, liposomes, and polymer-drug conjugates. These advanced delivery systems could improve the solubility and stability of this compound, enable targeted delivery to specific tissues or cell types, and provide controlled release kinetics. Such targeted delivery would not only enhance efficacy but also potentially reduce off-target effects. The development of such systems will be a multidisciplinary effort, requiring collaboration between chemists, materials scientists, and biologists.

Exploration of this compound Analogues with Novel Target Profiles

The chemical scaffold of this compound offers a rich platform for the generation of analogues with potentially improved or novel pharmacological profiles. A systematic structure-activity relationship (SAR) study is a critical future direction. By synthesizing and screening a library of this compound analogues, researchers can identify modifications that enhance potency, selectivity, and pharmacokinetic properties. This exploration could also lead to the discovery of analogues with entirely new target profiles, expanding the therapeutic applicability of this chemical class. High-throughput screening methods coupled with computational modeling will be instrumental in efficiently navigating the vast chemical space and identifying promising new candidates for further development.

Integration with Multi-Omics Data for Comprehensive Pathway Mapping

To gain a holistic understanding of the biological effects of this compound, it is essential to move beyond single-endpoint assays and embrace a systems biology approach. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, will provide a comprehensive map of the cellular pathways modulated by this compound. By analyzing the global changes in gene expression, protein levels, and metabolite concentrations in response to this compound treatment, researchers can identify novel mechanisms of action and potential biomarkers of response. This data-rich approach will not only deepen our fundamental understanding of this compound's biology but also aid in the rational design of future clinical trials.

Q & A

Q. What GDPR requirements apply to this compound clinical data collected in the EU?

  • Methodological Answer :
  • Conduct a Data Protection Impact Assessment (DPIA) before collection.
  • Pseudonymize identifiers (e.g., replace patient names with codes).
  • Limit data retention to the minimum necessary duration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.